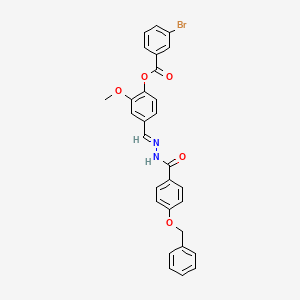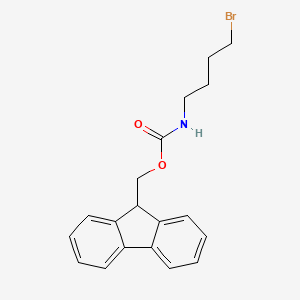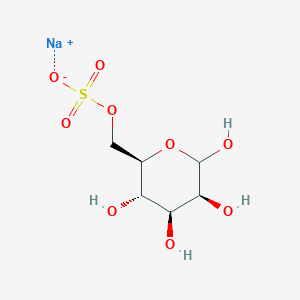![molecular formula C25H22O10 B12055907 (2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)
(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Silybin can be synthesized through various chemical routes. One common method involves the condensation of taxifolin with coniferyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of Silybin often involves the extraction of the compound from milk thistle seeds. The seeds are first defatted, and the active compounds are extracted using solvents such as ethanol or methanol. The extract is then subjected to purification processes, including chromatography, to isolate Silybin .
化学反应分析
Types of Reactions
Silybin undergoes various chemical reactions, including:
Oxidation: Silybin can be oxidized to form silybinin-7,20-dione.
Reduction: Reduction of Silybin can yield dihydrosilybin.
Substitution: Silybin can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like acetic anhydride or benzoyl chloride.
Major Products Formed
Oxidation: Silybinin-7,20-dione
Reduction: Dihydrosilybin
Substitution: Various ester derivatives
科学研究应用
Silybin has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard for analytical methods and quality control.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its hepatoprotective effects and potential therapeutic use in liver diseases.
Industry: Utilized in the formulation of dietary supplements and herbal medicines.
作用机制
Silybin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. Additionally, Silybin modulates various molecular pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival .
相似化合物的比较
Similar Compounds
- Silydianin
- Silychristin
- Silymarin (a mixture of flavonolignans including Silybin, Silydianin, and Silychristin)
Uniqueness
Silybin is unique among its similar compounds due to its higher bioavailability and more potent hepatoprotective effects. It is the most studied and well-characterized component of Silymarin, making it a preferred choice for research and therapeutic applications .
属性
分子式 |
C25H22O10 |
|---|---|
分子量 |
482.4 g/mol |
IUPAC 名称 |
(3S)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25?/m0/s1 |
InChI 键 |
SEBFKMXJBCUCAI-ILJKEPSESA-N |
手性 SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)C4[C@@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
规范 SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Propyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055829.png)






![2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12055870.png)


![N-cyclohexylcyclohexanamine;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12055897.png)



